REACTION_CXSMILES
|
Br[CH:2]1[CH2:5][CH2:4][C:3]1=[CH:6][CH:7]=O.C(OCC)(=S)C(N)=O.C(C1[N:21]=[C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[S:23]C=1)(C)C>>[CH2:28]([O:27][C:25]([C:22]1[S:23][CH:7]=[C:6]([CH:3]2[CH2:2][CH2:5][CH2:4]2)[N:21]=1)=[O:26])[CH3:29]
|
Name
|
compound 264b
|
Quantity
|
23.87 g
|
Type
|
reactant
|
Smiles
|
BrC1C(CC1)=CC=O
|
Name
|
|
Quantity
|
21.41 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)(=S)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C1CCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |